1-mesityl-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
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Overview
Description
1-mesityl-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound that features a mesityl group, a benzo[d]imidazole moiety, and a pyrrolidin-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-mesityl-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[d]imidazole core, which can be synthesized from o-phenylenediamine and carboxylic acids or their derivatives under acidic conditions . The mesityl group can be introduced via Friedel-Crafts alkylation using mesitylene and a suitable alkylating agent . The final step involves the formation of the pyrrolidin-2-one ring, which can be achieved through cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
1-mesityl-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-mesityl-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-mesityl-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The benzo[d]imidazole moiety can bind to specific sites on proteins, altering their activity and leading to various biological effects . The mesityl group and pyrrolidin-2-one ring may also contribute to the compound’s overall activity by enhancing its binding affinity or stability .
Comparison with Similar Compounds
Similar Compounds
1-mesityl-4-(1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one: Lacks the propyl group, which may affect its biological activity and chemical properties.
1-mesityl-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one: Contains a methyl group instead of a propyl group, potentially altering its reactivity and interactions with biological targets.
1-mesityl-4-(1-ethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one: Features an ethyl group, which may influence its solubility and pharmacokinetics.
Uniqueness
1-mesityl-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is unique due to the specific combination of functional groups and structural features it possesses. The presence of the propyl group, mesityl group, and pyrrolidin-2-one ring together with the benzo[d]imidazole moiety provides a distinct set of chemical and biological properties that can be leveraged in various applications .
Properties
IUPAC Name |
4-(1-propylbenzimidazol-2-yl)-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O/c1-5-10-25-20-9-7-6-8-19(20)24-23(25)18-13-21(27)26(14-18)22-16(3)11-15(2)12-17(22)4/h6-9,11-12,18H,5,10,13-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPMRGQCRWTUIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C=C(C=C4C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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